4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenylboronic acid
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Overview
Description
(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid is a boronic acid derivative that features a phenyl ring substituted with an imidazolidinone moiety and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of boronic acids often involves similar palladium-catalyzed borylation reactions, but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The imidazolidinone moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and two hydroxyl groups attached to boron.
Imidazole Derivatives: Compounds containing the imidazole ring, which have various biological activities.
Uniqueness
(4-(3-Isopropyl-2-oxoimidazolidin-1-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the imidazolidinone moiety
Properties
Molecular Formula |
C12H17BN2O3 |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
[4-(2-oxo-3-propan-2-ylimidazolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O3/c1-9(2)14-7-8-15(12(14)16)11-5-3-10(4-6-11)13(17)18/h3-6,9,17-18H,7-8H2,1-2H3 |
InChI Key |
ZGJIWQDBSBNODZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(C2=O)C(C)C)(O)O |
Origin of Product |
United States |
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